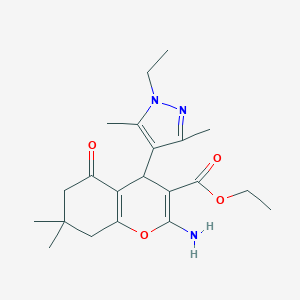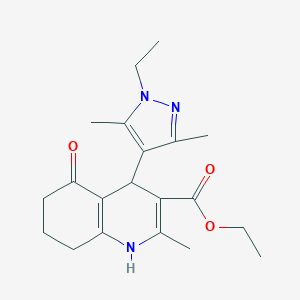
1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea, also known as DFTU, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea is not yet fully understood. However, it is thought to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of conditions such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea. For example, further investigation into its potential as an anticancer agent is warranted, as well as studies on its potential applications in the treatment of other conditions such as Alzheimer's disease. Additionally, research could be conducted to better understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea involves the reaction of 4-fluorophenyl isothiocyanate with 2,2-dimethoxyethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethoxyethyl)-3-(4-fluorophenyl)thiourea has been studied for its potential as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential chemotherapy drug.
Propiedades
Fórmula molecular |
C11H15FN2O2S |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1-(2,2-dimethoxyethyl)-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Clave InChI |
BBMZABROYOQAHN-UHFFFAOYSA-N |
SMILES |
COC(CNC(=S)NC1=CC=C(C=C1)F)OC |
SMILES canónico |
COC(CNC(=S)NC1=CC=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)


![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
